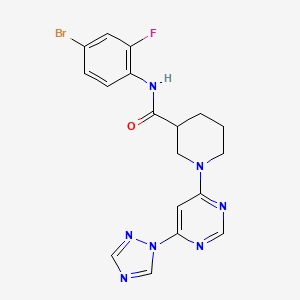
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-2-fluorophenyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-2-fluorophenyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-2-fluorophenyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the triazole and pyrimidine rings, followed by the coupling of these rings with the piperidine moiety. The general synthetic route can be outlined as follows:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Coupling with Piperidine: The triazole and pyrimidine rings are then coupled with a piperidine derivative through a nucleophilic substitution reaction, typically using a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-2-fluorophenyl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromine and fluorine positions.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid (AcOH) or KMnO4 in water.
Reduction: LiAlH4 in tetrahydrofuran (THF) or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like K2CO3 in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehalogenated products.
科学的研究の応用
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-2-fluorophenyl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: It can be studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study biological pathways and molecular interactions.
作用機序
The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-2-fluorophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrimidine rings may facilitate binding to these targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The piperidine moiety may enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
- 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-chloro-2-fluorophenyl)piperidine-3-carboxamide
- 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-2-methylphenyl)piperidine-3-carboxamide
Uniqueness
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-2-fluorophenyl)piperidine-3-carboxamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the triazole and pyrimidine rings provides a distinct molecular framework that can be exploited for various applications.
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFN7O/c19-13-3-4-15(14(20)6-13)25-18(28)12-2-1-5-26(8-12)16-7-17(23-10-22-16)27-11-21-9-24-27/h3-4,6-7,9-12H,1-2,5,8H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNSHQZYZHHHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=C(C=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methyl-1,3-thiazol-2-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B2922225.png)
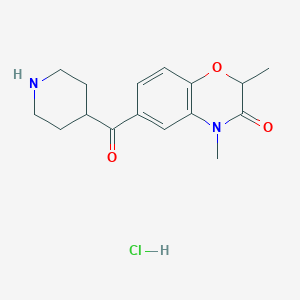
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-5-nitro-3a,7a-dihydro-1-benzothiophene-2-carboxamide](/img/structure/B2922228.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide](/img/structure/B2922229.png)
![2-(3-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2922230.png)
![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2922234.png)
![N-(4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2922235.png)
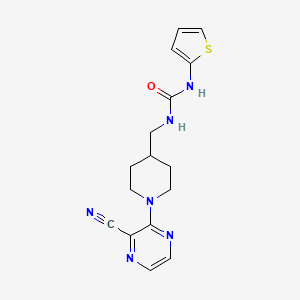
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B2922238.png)
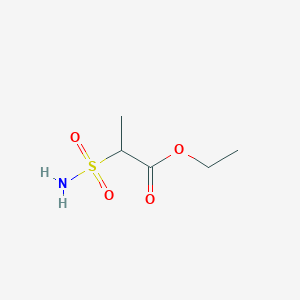
![4-((((Benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2922240.png)
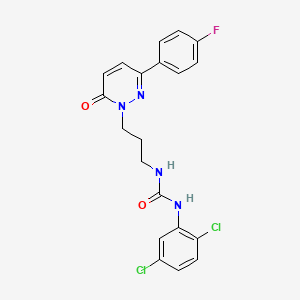
![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2922244.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2922248.png)
